1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol
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Overview
Description
1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and a thiol group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the imidazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and palladium catalysts for coupling reactions.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chloro and methyl-substituted phenyl group but differs in the presence of a thiazole ring instead of an imidazole ring.
1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea Hybrids: These compounds have a similar chloro and methyl-substituted phenyl group but differ in the presence of a thiourea group.
Uniqueness: 1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its imidazole ring provides a versatile scaffold for further chemical modifications, making it valuable in various research fields.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-13(17)8-5-9-14(11)19-15(10-18-16(19)20)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPJUHXGVGSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=CNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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